

# Documented Cutaneous Adverse Events of Letrozole

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Letrozole

CAS No.: 115575-11-6

Cat. No.: S548671

[Get Quote](#)

The following table summarizes the cutaneous adverse events associated with letrozole identified in case reports and large-scale database analyses.

| Event Type                     | Specific Adverse Event                                                                             | Clinical Description / Characteristics                                                                                            | Source of Evidence              |
|--------------------------------|----------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------|---------------------------------|
| <b>Eczematous Eruption</b> [1] | Moderate to severe eczematous drug eruption                                                        | Generalized itchy, hyperpigmented, scaly plaques; confirmed by positive rechallenge (recurrence within 24h of re-administration). | Case Report                     |
| <b>Radiation Recall</b> [2]    | Radiation recall dermatitis                                                                        | Inflammatory skin reaction in a previously irradiated field, prompted by letrozole administration.                                | Case Report                     |
| <b>Various Rashes</b> [3] [4]  | Rash (erythematous, maculopapular, psoriasiform, vesicular), Pruritus (itching), Urticaria (hives) | Common skin reactions listed in drug monographs and large database studies.                                                       | Drug Monograph / FAERS Analysis |

| Event Type                     | Specific Adverse Event                             | Clinical Description / Characteristics                                | Source of Evidence              |
|--------------------------------|----------------------------------------------------|-----------------------------------------------------------------------|---------------------------------|
| Serious Skin Reactions [3]     | Toxic Epidermal Necrolysis, Erythema Multiforme    | Very rare but severe and potentially life-threatening skin reactions. | Drug Monograph                  |
| Hair and Gland Changes [3] [4] | Alopecia (hair loss), Increased sweating, Dry skin | Relatively more common side effects.                                  | Drug Monograph / FAERS Analysis |

## Experimental Protocols for Detection and Evaluation

For researchers investigating these events, here are detailed methodologies based on published literature.

**1. Protocol: Clinical Pharmacological Evaluation of Suspected CAEs** This protocol is adapted from a 2024 study aiming to establish an algorithm for objective evaluation [5].

- **Objective:** To systematically identify the drug cause of a suspected cutaneous adverse drug reaction (ACDR).
- **Materials:**
  - Patient with chronic medication use and skin lesions.
  - Clinical pharmacology checklist (to assess causality).
  - Dermus SkinScanner-U or similar high-frequency ultrasound skin imaging device.
  - Dermatology Life Quality Index (DLQI) questionnaire.
- **Methodology:**
  - **Clinical Assessment:** Perform a thorough pharmacological analysis of the patient's drug regimen using a standardized checklist to identify potential causative agents.
  - **Optical and Ultrasound Imaging:** Use the multimodal imaging device to capture both surface (optical) and subsurface (ultrasound) characteristics of the skin lesions. The ultrasound provides objective data on structural changes in the skin.
  - **Quality of Life Assessment:** Administer the DLQI questionnaire to subjectively quantify the impact of the skin condition on the patient's life.
  - **Data Correlation:** Analyze for correlations between the objective imaging data, the subjective DLQI scores, and the pharmacological analysis to confirm the drug-related etiology.

**2. Protocol: Data Mining for AE Signals from Spontaneous Reports** This protocol outlines the analysis of large-scale pharmacovigilance databases, such as the FDA Adverse Event Reporting System (FAERS), as described in a 2024 analysis of aromatase inhibitors [4].

- **Objective:** To identify and assess disproportionate reporting signals of AEs for a target drug in a large database.
- **Data Source:** FAERS quarterly data files (ensure to follow FDA-recommended deduplication processes).
- **Methodology:**
  - **Data Extraction:** Extract all reports where letrozole is listed as the "Primary Suspect" (PS) drug.
  - **Coding and Grouping:** Code all adverse events using Preferred Terms (PTs) and group them into System Organ Classes (SOCs) based on the Medical Dictionary for Regulatory Activities (MedDRA).
  - **Disproportionality Analysis:** Calculate statistical measures to detect signals.
    - **Reporting Odds Ratio (ROR)** and **Proportional Reporting Ratio (PRR)** are standard algorithms.
    - A signal is typically considered when specific thresholds are met (e.g., a minimum number of cases, ROR lower limit of 95% confidence interval  $>1$ , PRR  $\geq 2$  with a chi-squared  $\geq 4$ ).
  - **Time-to-Onset Analysis:** Analyze the duration between treatment initiation and the onset of AEs using methods like the Kaplan-Meier estimator and Weibull shape parameter test to understand the failure-type profile of the event.

## FAQs for Technical Support

**Q1: What is the strength of evidence linking letrozole to serious cutaneous reactions?** The evidence is derived from different tiers of research. **Spontaneous reports** in FAERS and drug monographs indicate known but **rare** associations with serious conditions like Toxic Epidermal Necrolysis [3]. Stronger evidence, such as **positive de-challenge and re-challenge** from case reports, provides a high level of causality for specific events like eczematous eruptions in individual patients [1]. Large-scale **disproportionality analyses** of FAERS data can provide statistical signals that suggest a stronger-than-expected reporting association compared to other drugs [4].

**Q2: How can we differentiate a letrozole-induced skin reaction from other causes in a clinical trial setting?** A systematic approach is crucial, as outlined in the experimental protocol above [5]:

- **Causality Assessment:** Use a standardized checklist to evaluate the patient's complete drug regimen and medical history to rule out other allergens or underlying diseases.
- **Objective Measurement:** Employ tools like high-frequency ultrasound to characterize the lesion's structure. This provides an objective measure beyond visual inspection.
- **De-challenge/Re-challenge:** The most definitive diagnostic test is the withdrawal of the drug (de-challenge). If the lesions resolve, and then reappear upon re-introduction (re-challenge), it strongly implicates the drug, as documented in the case report [1].

**Q3: Are there any known mitigation strategies for letrozole-induced CAEs?** Based on published case reports, the primary mitigation strategy is **drug discontinuation** and **substitution**.

- In the case of a severe eczematous eruption, stopping letrozole led to significant improvement. The patient was successfully switched to another aromatase inhibitor, **anastrozole**, without recurrence of the skin reaction, suggesting a drug-specific effect rather than a class effect in that instance [1].
- For a radiation recall reaction, one case report indicated that after a short interruption of letrozole therapy and management of the dermatitis, the patient was able to **resume the drug successfully** without further issues [2].

## Workflow and Pathway Visualizations

The following diagrams illustrate the key processes for detecting and managing letrozole-associated cutaneous adverse events.



[Click to download full resolution via product page](#)

*Diagram Title: ACDR Diagnostic Workflow*



[Click to download full resolution via product page](#)

Diagram Title: Letrozole CAE Management Pathway

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Anything Rare is Possible: Letrozole Induced Eczematous ... [pmc.ncbi.nlm.nih.gov]
2. Radiation Recall Reaction With Letrozole Therapy in ... [sciencedirect.com]
3. Letrozole Side Effects: Common, Severe, Long Term [drugs.com]
4. Adverse Event Profiles of the Third-Generation Aromatase ... [mdpi.com]
5. Novel Strategy in the Detection of Adverse Cutaneous ... [mdpi.com]

To cite this document: Smolecule. [Documented Cutaneous Adverse Events of Letrozole]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548671#liarozole-cutaneous-adverse-events-mitigation>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)